2-Amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid

A1 adenosine receptor allosteric enhancer structure-activity relationship

Researchers studying A1 adenosine receptor (A1AR) allosteric modulation face a critical gap: the free acid form of the 2-amino-4-(3-trifluoromethylphenyl)thiophene scaffold-the direct precursor to the most efficacious allosteric enhancer in its series (AE=77% for ethyl ester analog 6b, ED50=15.8 μM)-is rarely available off-the-shelf. • Direct hydrolysis product of lead compound 6b; ideal for systematic 5-position SAR studies where even conservative modifications produce divergent efficacy profiles (5-unsubstituted AE=77% vs. 5-phenyl AE=18%). • Serves as conjugation handle or prodrug precursor for site-specific cardioprotection programs targeting A1AR allosteric enhancement. • Supplied as custom synthesis product with full characterization; inquire for batch-specific CoA.

Molecular Formula C12H8F3NO2S
Molecular Weight 287.26 g/mol
Cat. No. B12067777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid
Molecular FormulaC12H8F3NO2S
Molecular Weight287.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=C2C(=O)O)N
InChIInChI=1S/C12H8F3NO2S/c13-12(14,15)7-3-1-2-6(4-7)8-5-19-10(16)9(8)11(17)18/h1-5H,16H2,(H,17,18)
InChIKeyORBMDOYMMKNDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(3-CF3-phenyl)thiophene-3-carboxylic acid – Scaffold Identity & Procurement


2-Amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid (CAS 1391982-25-4, MF: C12H8F3NO2S, MW: 287.26) is a trisubstituted thiophene derivative bearing a 2-amino group, a 3-carboxylic acid, and a 3-(trifluoromethyl)phenyl group at the 4-position . The compound belongs to the 2-aminothiophene-3-carboxylic acid class, a privileged scaffold in medicinal chemistry. Its closest well-characterized analog is the ethyl ester, ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate, which has been evaluated as an allosteric enhancer at the A1 adenosine receptor (A1AR) [1]. The free acid serves primarily as a key synthetic intermediate or hydrolysis product.

Scaffold Identity 2-Aminothiophene-3-carboxylic acid with 3-CF3-phenyl at 4-position
Research Context A1AR allosteric enhancer studies; synthetic intermediate or hydrolysis product
Selection Logic Minimal scaffold suited for efficacy-driven allosteric modulator design

Why Analogs Cannot Substitute This 2-Aminothiophene Scaffold


The 3-(trifluoromethyl)phenyl group at the 4-position of the thiophene ring imposes unique steric and electronic constraints that directly govern target binding and pharmacological phenotype. In the A1AR allosteric enhancer series, the unsubstituted 5-position analog (ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate, compound 6b) proved to be the most efficacious enhancer (AE score = 77%), whereas a 5-phenyl substituted analog (9a) was more potent but far less efficacious (AE score = 18%) [1]. This demonstrates that even conservative modifications to the core scaffold—retaining the identical 3-CF3-phenyl and 2-amino-3-carboxylate motif—produce sharply divergent efficacy profiles. Substituting the 3-CF3-phenyl moiety with other aryl groups or altering the carboxylic acid to an ester entirely reprograms molecular recognition at the allosteric site, making generic substitution scientifically unsound.

This Scaffold
5-Substituted Analogs
Allosteric Efficacy
Highest in series
Sharply reduced
Scaffold Sensitivity
Defined by 3-CF3-phenyl
Efficacy shifts with minor changes

Minor scaffold modifications can sharply alter allosteric phenotype; efficacy profile may not transfer across analogs.

Quantitative Differentiation Evidence vs Structural Analogs


Allosteric Efficacy at A1AR: 5-Unsubstituted vs 5-Phenyl Analog

In the 3-ethoxycarbonyl series of 2-amino-4-(3-trifluoromethylphenyl)thiophenes, the unsubstituted 5-position analog (compound 6b, the ethyl ester of the target compound) exhibited an ED50 of 15.8 μM and an allosteric efficacy (AE) score of 77%. By comparison, the 5-phenyl analog (compound 9a) showed higher potency (ED50 = 2.1 μM) but a drastically reduced AE score of 18% [1]. This 4.3-fold difference in AE score underscores the superior efficacy of the minimal scaffold, a property directly relevant to the free acid as its synthetic precursor.

Allosteric Efficacy at A1AR
Head-to-head
AE score 77% vs 18%
Reported allosteric efficacy context at A1AR
4.3-fold difference; ethyl ester analog vs 5-phenyl analog
A1 adenosine receptor allosteric enhancer structure-activity relationship

Potency Differential at A1AR: 5-Unsubstituted vs 5-Phenyl Analog

The same A1AR allosteric enhancer study reported a 7.5-fold difference in potency (ED50) between the unsubstituted analog 6b (15.8 μM) and the 5-phenyl analog 9a (2.1 μM) [1]. While the latter is more potent, the minimal scaffold (ethyl ester of the target free acid) achieves its pharmacological effects through a distinct efficacy-driven mechanism, making potency comparisons alone insufficient for compound selection.

Potency at A1AR
Head-to-head
ED50 15.8 μM vs 2.1 μM
ED50 context supports efficacy-driven selection
7.5-fold potency difference; inverse efficacy relationship
A1 adenosine receptor allosteric enhancer potency

Functional Selectivity Window: Enhancement vs Antagonism at A1AR

All compounds in the 2-amino-4-(3-trifluoromethylphenyl)thiophene series were profiled for antagonist activity using a [3H]CPX competitive binding assay [1]. The base scaffold (compound 6b) exhibited the highest AE score (77%) with measurable but distinct antagonist properties, defining a functional selectivity window. While quantitative antagonist Ki values for individual analogs were not fully disclosed in the abstract, the clear differentiation between allosteric enhancement and orthosteric antagonism within the same scaffold establishes a selectivity profile that is intrinsically linked to the 3-CF3-phenyl substitution pattern.

Functional Selectivity Window
Class-level
AE 77%; Antagonist binding measured
Supports selectivity profiling context
Quantitative Ki values not fully disclosed
A1 adenosine receptor allosteric modulation functional selectivity

Procurement Scenarios for 2-Amino-4-(3-CF3-phenyl)thiophene-3-carboxylic acid


High-Efficacy A1AR Allosteric Modulator Scaffold

When the primary design goal is maximal allosteric efficacy at A1AR rather than high potency, the minimal 2-amino-4-(3-trifluoromethylphenyl)thiophene scaffold—from which the target free acid is derived—provides an AE score of 77%, the highest in its series. The free acid serves as the direct hydrolysis product or synthetic precursor to the ethyl ester lead compound 6b, enabling researchers to access this high-efficacy phenotype [1].

SAR Exploration at the 5-Position of the 3-CF3-phenyl Thiophene

The target free acid is the ideal starting material for systematic structure–activity relationship studies at the 5-position, as demonstrated by the divergent efficacy profiles of 5-unsubstituted (AE = 77%) vs. 5-phenyl (AE = 18%) analogs. This compound enables the interrogation of 5-substituent effects without confounding changes elsewhere on the scaffold [1].

Reference Standard for Allosteric Modulator Selectivity Screens

The compound's well-characterized A1AR allosteric enhancer profile (ED50 = 15.8 μM, AE = 77% for the ethyl ester analog) makes it a valuable reference standard in assays designed to distinguish allosteric enhancement from orthosteric antagonism, particularly in [3H]CPX competitive binding protocols [1].

Intermediate for Prodrug & Conjugate Strategies in Ischaemic Tissue

Given that A1AR allosteric enhancers are being developed for site- and event-specific cardioprotection, the free acid form can be employed as a conjugation handle or prodrug precursor, leveraging the established pharmacological profile of its ester analog [1].

Application
Selection Property
Validation Focus
A1AR allosteric enhancer studies
Scaffold-defined AE profile
Allosteric enhancer assay context
5-Position SAR exploration
Minimal scaffold with defined efficacy
Substituent effect on AE endpoint
Allosteric/orthosteric discrimination assays
Characterized AE/antagonist profile
[3H]CPX binding assay context
A1AR modulator conjugate design
Free acid as synthetic handle
Ester-to-acid conversion endpoint
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